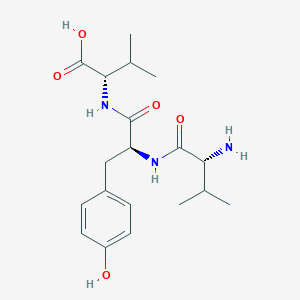![molecular formula C20H35NO5 B14492509 3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid CAS No. 65205-97-2](/img/structure/B14492509.png)
3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid is a carboxylic acid derivative characterized by a long carbon chain with a carboxymethylcarbamoyl group. Carboxylic acids are known for their acidic properties due to the presence of the carboxyl group (-COOH). This compound is of interest in various fields of chemistry and industry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable long-chain alkene.
Functional Group Introduction: The carboxymethylcarbamoyl group is introduced through a series of reactions, including nucleophilic substitution and esterification.
Reaction Conditions: The reactions are carried out under controlled temperatures and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the volume of reactants.
Catalysts: Employing catalysts to increase the reaction rate and yield.
Purification: Using techniques such as distillation and crystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reagents: Halides or other nucleophiles can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include alcohols, ketones, aldehydes, and substituted carboxylic acids.
Wissenschaftliche Forschungsanwendungen
3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may modulate biochemical pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Heptadecanoic Acid: A saturated fatty acid with a similar carbon chain length but lacking the carboxymethylcarbamoyl group.
Oleic Acid: An unsaturated fatty acid with a double bond but different functional groups.
Uniqueness: 3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
65205-97-2 |
|---|---|
Molekularformel |
C20H35NO5 |
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
3-(carboxymethylcarbamoyl)heptadec-2-enoic acid |
InChI |
InChI=1S/C20H35NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(15-18(22)23)20(26)21-16-19(24)25/h15H,2-14,16H2,1H3,(H,21,26)(H,22,23)(H,24,25) |
InChI-Schlüssel |
KNOAILOWHKMPMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(=CC(=O)O)C(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



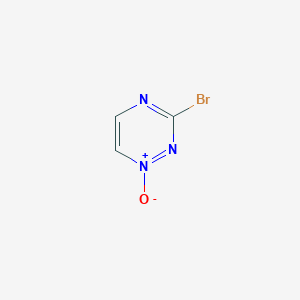
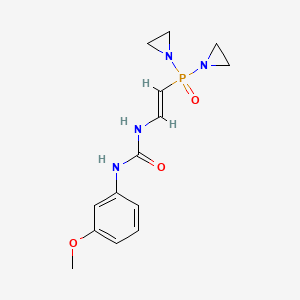
![7,8-Dihydro-10H-[1,3]thiazolo[2,3-b]pteridin-10-one](/img/structure/B14492452.png)

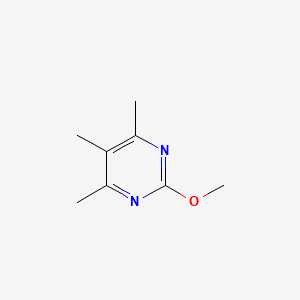

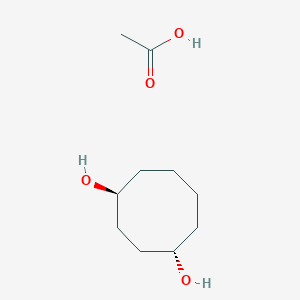
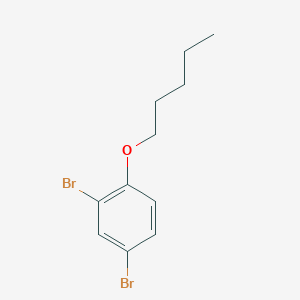
![3-[4-(Hexadecyloxy)phenyl]propanoic acid](/img/structure/B14492487.png)
![Oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)pyrrolidine](/img/structure/B14492493.png)
![6-Butylbicyclo[3.2.1]oct-6-en-8-one](/img/structure/B14492499.png)
![2-{[tert-Butyl(methyl)amino]methyl}-4,6-dichlorophenol](/img/structure/B14492503.png)
